Crystal structure and X-ray diffraction analysis of 2-Amino-5-iodobenzophenone
Crystal structure and X-ray diffraction analysis of 2-Amino-5-iodobenzophenone
Title: Crystallographic Profiling and X-ray Diffraction Analysis of 2-Amino-5-iodobenzophenone: A Technical Whitepaper
Introduction 2-Amino-5-iodobenzophenone (2A-5IB) is a highly versatile building block in medicinal chemistry, serving as a critical precursor for the synthesis of quinazolines, benzodiazepines, and various cross-coupling products. For drug development professionals and structural chemists, understanding the exact three-dimensional conformation of 2A-5IB is paramount. The spatial arrangement—dictated by the steric bulk of the iodine atom and the intramolecular hydrogen bonding network—directly influences its reactivity and receptor-binding profile in downstream active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth, field-proven guide to the single-crystal X-ray diffraction (SCXRD) analysis of 2A-5IB. Drawing upon the established crystallographic paradigms of the 2-amino-5-halobenzophenone family, we detail the structural causality, experimental protocols, and data refinement strategies necessary to achieve publication-quality crystallographic models.
Structural Rationale and Causality in 2A-5IB
The molecular geometry of 2A-5IB is governed by a delicate balance of steric hindrance and electronic interactions.
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Conformational Twisting: The steric clash between the ortho-amino group and the benzoyl moiety forces the two aromatic rings out of coplanarity. This results in a significant dihedral angle, typically ranging between 50° and 80°, a feature consistently observed in analogous structures like [1].
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Intramolecular Hydrogen Bonding: The proximity of the primary amine to the carbonyl oxygen facilitates a strong intramolecular N−H⋯O=C hydrogen bond. This interaction locks the benzoyl group into a specific orientation relative to the aniline ring, rigidifying the core structure.
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The Heavy-Atom Effect (Halogen Bonding): Unlike its lighter chlorinated or [2], the iodine atom in 2A-5IB acts as a potent halogen bond donor. The highly polarizable iodine atom exhibits a pronounced "σ-hole," enabling strong intermolecular C−I⋯π or C−I⋯O interactions that dictate the supramolecular packing in the crystal lattice.
Comparative Crystallographic Data
To contextualize the expected unit cell parameters of 2A-5IB, we extrapolate from the empirically determined structures of its closest structural analogs, such as[3]. The inclusion of the bulky iodine atom expands the unit cell volume and alters the crystal density compared to the chloro-derivative.
| Parameter | 2-Amino-5-chlorobenzophenone (Reference) | 2-Amino-5-iodobenzophenone (Expected Profile) | Causality for Variance |
| Crystal System | Monoclinic | Monoclinic or Triclinic | Halogen bonding directionality may lower overall symmetry. |
| Space Group | P21/c | P21/c or P1ˉ | Common close-packing modes for stable organic molecules. |
| Temperature | 90 K | 100 K | Cryocooling is required to minimize thermal motion. |
| Radiation | Mo Kα ( λ=0.71073 Å) | Mo Kα ( λ=0.71073 Å) | Mo Kα is mandatory to reduce heavy Iodine absorption. |
| Dihedral Angle | ~80.5° | 75° - 85° | Steric bulk of Iodine propagates strain through the lattice. |
| Dominant Intermolecular Force | N−H⋯O (Dimers) | C−I⋯O / C−I⋯π | Iodine's σ-hole outcompetes weaker hydrogen bonds. |
Experimental Protocols: A Self-Validating Workflow
The following step-by-step methodology outlines the optimal protocol for isolating and analyzing 2A-5IB crystals. Every step is designed as a self-validating system to ensure high-fidelity data collection.
Step 1: Crystal Growth and Selection
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Solvent Selection: Dissolve 50 mg of high-purity (>99%) 2A-5IB in 5 mL of a moderately polar solvent system (e.g., 1:1 Ethanol/Dichloromethane). The dual-solvent system balances solubility and volatility.
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Slow Evaporation: Pierce the vial cap with a single needle hole to restrict the evaporation rate. Allow the solution to stand undisturbed at 20°C for 5–7 days. Causality: Rapid evaporation leads to twinned or microcrystalline powders. Slow kinetics favor the thermodynamic formation of single, defect-free blocks.
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Selection under Polarized Light: Harvest the crystals and suspend them in paratone oil. Select a block-shaped crystal (approx. 0.2×0.2×0.1 mm) that extinguishes uniformly under cross-polarized light, confirming its single-domain nature.
Step 2: X-ray Diffraction Data Collection
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Mounting and Cryocooling: Mount the selected crystal on a MiTeGen loop using the paratone oil as an adhesive and cryoprotectant. Immediately transfer to the diffractometer's cold stream set to 100 K. Causality: Cryocooling reduces the Debye-Waller factors (thermal vibrations), which is critical for resolving the positional disorder often associated with heavy halogenated rings[2].
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Radiation Source: Utilize Mo Kα radiation ( λ=0.71073 Å). Causality: Iodine (Z=53) has a massive mass absorption coefficient for Cu Kα radiation. Using Mo Kα minimizes severe absorption errors and ensures accurate intensity measurements.
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Data Harvesting: Collect full-sphere data utilizing ω and ϕ scans to ensure >99% completeness up to 2θ=55∘ .
Step 3: Structure Solution and Refinement
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Phase Solution: Solve the phase problem using the Patterson method (e.g., via SHELXT). Causality: The heavy iodine atom dominates the X-ray scattering. The Patterson map will easily reveal the I-I vectors, allowing the software to anchor the phase and locate the remaining C, N, and O atoms.
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Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). This is a non-negotiable step for iodine-containing compounds to correct for intensity attenuation through the crystal.
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Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
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Hydrogen Placement: Place the amino ( NH2 ) hydrogens using difference Fourier maps and refine them freely to accurately capture the intramolecular N−H⋯O=C hydrogen bonding geometry. Place aromatic hydrogens in calculated positions riding on their parent carbons.
Visualizing the Analytical Logic
Workflow for the single-crystal X-ray diffraction analysis of 2-Amino-5-iodobenzophenone.
Supramolecular interaction network governing the 2A-5IB crystal lattice.
References
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Geetha, D., Kavitha, C. N., Divakara, T. R., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2023). Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 610–613. URL:[Link]
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Maluleka, M. M., & Mphahlele, M. J. (2020). Crystal structure of (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone, C15H10BrClINO2. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1421-1423. URL:[Link]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15681, 2-Amino-5-nitrobenzophenone. PubChem. URL:[Link]
